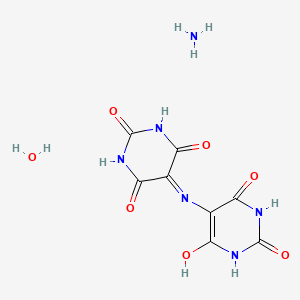
Murexide,monohydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Murexide is typically prepared by treating alloxantin with ammonia at 100°C or by treating uramil (5-aminobarbituric acid) with mercury oxide . Another method involves digesting alloxan with alcoholic ammonia .
Industrial Production Methods: Historically, murexide was produced from guano, which contains uric acid. The uric acid is oxidized using nitric acid, followed by the addition of ammonia to form murexide . This method was widely adopted in the 1850s by French dye-producers .
Chemical Reactions Analysis
Types of Reactions: Murexide undergoes several types of chemical reactions, including:
Oxidation: The compound is formed through the oxidative degradation of uric acid using nitric acid.
Hydrolysis: Purpuric acid, a precursor to murexide, is readily hydrolyzed into alloxan and uramil.
Common Reagents and Conditions:
Nitric Acid: Used for the oxidative degradation of uric acid.
Major Products Formed:
Purpuric Acid: An intermediate in the formation of murexide.
Alloxan and Uramil: By-products of the hydrolysis of purpuric acid.
Scientific Research Applications
Murexide has a wide range of applications in scientific research:
Analytical Chemistry: Used as a complexometric indicator for titrations of calcium, copper, nickel, cobalt, thorium, and rare-earth metals.
Supercapacitors: Acts as a capping agent for the surface modification of magnetite anodes, enhancing the performance of multiwalled carbon nanotube-magnetite supercapacitor anodes
Inhibition of Enzymes: Functions as an inhibitor of dihydrofolate reductase.
Environmental Science: Enhances the sonochemical destruction of chlorinated hydrocarbon pollutants.
Mechanism of Action
The mechanism of action of murexide involves its ability to form complexes with metal ions. As a tridentate ligand, murexide can coordinate with metal ions, facilitating various chemical reactions . In supercapacitors, murexide acts as a capping agent, improving charge transfer and reducing impedance .
Comparison with Similar Compounds
Alloxan: A precursor in the synthesis of murexide.
Uniqueness: Murexide is unique due to its vibrant color changes in different pH environments and its ability to form stable complexes with a variety of metal ions. This makes it particularly useful in analytical chemistry and as a capping agent in supercapacitor applications .
Properties
Molecular Formula |
C8H10N6O7 |
|---|---|
Molecular Weight |
302.20 g/mol |
IUPAC Name |
azane;5-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)imino]-1,3-diazinane-2,4,6-trione;hydrate |
InChI |
InChI=1S/C8H5N5O6.H3N.H2O/c14-3-1(4(15)11-7(18)10-3)9-2-5(16)12-8(19)13-6(2)17;;/h(H2,10,11,14,15,18)(H3,12,13,16,17,19);1H3;1H2 |
InChI Key |
FCABQGYRPBTHME-UHFFFAOYSA-N |
Canonical SMILES |
C1(=C(NC(=O)NC1=O)O)N=C2C(=O)NC(=O)NC2=O.N.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















